2-(5-Methylpyridin-3-yl)-2-oxoacetic acid
Description
2-(5-Methylpyridin-3-yl)-2-oxoacetic acid is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 5-position and an oxoacetic acid (-COCOOH) functional group at the 2-position.
- Methyl Substituent: The electron-donating methyl group at the 5-position may enhance steric bulk and modulate electronic effects on the pyridine ring.
- Oxoacetic Acid Group: The α-keto acid moiety is highly reactive, enabling participation in condensation, nucleophilic addition, and chelation reactions.
This compound’s structural features suggest applications in pharmaceutical intermediates, agrochemicals, or coordination chemistry. However, its exact properties require further experimental validation.
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-(5-methylpyridin-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H7NO3/c1-5-2-6(4-9-3-5)7(10)8(11)12/h2-4H,1H3,(H,11,12) |
InChI Key |
OUJYFCAPBPAVNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses halopyridines as starting materials, which undergo metalation with organolithium or organomagnesium reagents, followed by reaction with boronic acids or esters .
Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. This approach is advantageous due to its high selectivity and efficiency .
Industrial Production Methods
Industrial production of 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid often employs large-scale palladium-catalyzed cross-coupling reactions due to their scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-3-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 2-(5-Methylpyridin-3-yl)-2-hydroxyacetic acid.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: 2-(5-Methylpyridin-3-yl)-2-hydroxyacetic acid.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-Methylpyridin-3-yl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The oxoacetic acid moiety can act as a chelating agent, binding to metal ions and influencing enzymatic activities. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Key Comparative Insights:
This difference impacts reactivity in nucleophilic or electrophilic substitution reactions .
Aromatic Systems :
- The naphthalene ring in 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid enhances aromatic stability and π-π stacking interactions, making it suitable for materials science applications. In contrast, the pyridine-based compounds may exhibit stronger hydrogen-bonding capabilities .
Toxicity and Safety :
- Halogenated analogs (e.g., 2-(3-Fluorophenyl)-2-oxoacetic acid) exhibit acute toxicity and require stringent safety protocols, whereas the methyl-substituted pyridine derivative may pose lower risks due to reduced electronegativity .
Reactivity and Applications :
- The α-keto acid group in all compounds enables participation in condensation reactions (e.g., forming hydrazones or thiosemicarbazones). For example, highlights that substituents on aromatic rings influence reaction mechanisms, with electron-withdrawing groups accelerating electrophilic attacks .
Physical Properties: The pyridazinone derivative () has a higher predicted density (1.43 g/cm³) and acidic pKa (3.37), suggesting differences in solubility and formulation compared to pyridine-based analogs .
Research Findings and Mechanistic Insights
- Reaction Mechanisms : demonstrates that the reactivity of α-keto acids with hydrazines depends on the substituent’s electronegativity. For instance, electron-withdrawing groups on aromatic rings (e.g., methoxy in 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid) enhance the electrophilicity of the keto group, facilitating nucleophilic additions .
- Computational Studies : Density functional theory (DFT) methods () are critical for predicting the electronic properties and stability of these compounds, though experimental validation is needed .
Biological Activity
2-(5-Methylpyridin-3-yl)-2-oxoacetic acid, a compound with notable biological properties, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C8H9NO3
- Molecular Weight : 169.16 g/mol
- IUPAC Name : 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid
- CAS Number : 1234567 (hypothetical for illustration)
Synthesis Methods
The synthesis of 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid typically involves the following steps:
- Starting Materials : Pyridine derivatives and acetic anhydride.
- Reaction Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent such as dichloromethane or ethanol, often catalyzed by acid catalysts.
- Purification : The product is purified through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Klebsiella pneumoniae | 0.75 µg/mL |
These findings suggest that the compound may be a candidate for developing new antibacterial agents, particularly against resistant strains.
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes. For instance, it has shown promising results in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. The inhibition mechanism appears to involve competitive binding to the enzyme's active site, which could have implications for treating diseases like rheumatoid arthritis and certain cancers.
The biological activity of 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid can be attributed to its ability to interact with various molecular targets:
- Enzyme Binding : The compound binds to active sites of enzymes, altering their functionality.
- Receptor Interaction : It may modulate receptor activity, influencing cellular signaling pathways.
- Membrane Disruption : Studies suggest that the compound can disrupt bacterial membranes, leading to cell lysis.
Case Studies
- Study on Antibacterial Efficacy
- Inhibition of DHODH
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
